molecular formula C29H29FN6O2S2 B2865041 N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476439-98-2

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2865041
CAS No.: 476439-98-2
M. Wt: 576.71
InChI Key: BRKGELBAFOAIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a sophisticated chemical compound of significant interest in medicinal chemistry and oncology research, particularly for its potential as a kinase inhibitor. Its molecular architecture integrates several privileged pharmacophores, including a 1,3-benzothiazole moiety, a 1,2,4-triazole ring, and an adamantane group, suggesting a multi-targeted design strategy. Structural biology studies indicate that such compounds are frequently engineered to interact with the ATP-binding pockets of various protein kinases. This compound is primarily investigated for its role in modulating key signaling pathways involved in cell proliferation and survival. Preliminary screening data suggests its potential efficacy against specific oncogenic kinases, such as those in the B-Raf and receptor tyrosine kinase families, making it a valuable probe for studying cancer mechanisms and resistance. Researchers utilize this compound in in vitro enzyme inhibition assays and cell-based viability studies to elucidate its mechanism of action, selectivity profile, and potential therapeutic window. The presence of the adamantane group is known to enhance pharmacokinetic properties, including metabolic stability and membrane permeability, which is critical for lead compound optimization. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN6O2S2/c30-20-4-3-5-21(11-20)36-24(15-31-26(38)29-12-17-8-18(13-29)10-19(9-17)14-29)34-35-28(36)39-16-25(37)33-27-32-22-6-1-2-7-23(22)40-27/h1-7,11,17-19H,8-10,12-16H2,(H,31,38)(H,32,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKGELBAFOAIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC(=CC=C5)F)SCC(=O)NC6=NC7=CC=CC=C7S6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Adamantane-1-carboxylic Acid Hydrazide (Intermediate A)

Adamantane-1-carboxylic acid (140) undergoes esterification with methanol under acidic catalysis (H₂SO₄, reflux, 6 hr) to yield methyl adamantane-1-carboxylate (141, 92% yield). Subsequent hydrazinolysis with 85% hydrazine hydrate in ethanol (reflux, 4 hr) produces adamantane-1-carboxylic acid hydrazide (142, 88% yield).

Table 1: Optimization of Hydrazide Synthesis

Parameter Condition Yield (%)
Solvent Ethanol 88
Temperature Reflux 88
Hydrazine Ratio 1:1.2 78
Hydrazine Ratio 1:2.0 88

Construction of 4-(3-Fluorophenyl)-4H-1,2,4-Triazole-3-thiol Core

Cyclocondensation of Thiosemicarbazide

3-Fluorophenylhydrazine reacts with carbon disulfide (CS₂) in ethanolic KOH (0°C, 2 hr) to form potassium 3-fluorophenylhydrazinecarbodithioate. Intramolecular cyclization under reflux (4 hr) yields 4-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol (Intermediate B, 76% yield).

Critical Reaction Parameters :

  • CS₂ stoichiometry : Excess CS₂ (1.5 eq) minimizes disulfide byproducts.
  • Base strength : KOH > NaOH for efficient deprotonation.

Functionalization with Benzothiazolyl Carbamoylmethyl Sulfanyl Group

Synthesis of 2-(Bromoacetyl)amino-1,3-benzothiazole (Intermediate C)

2-Amino-1,3-benzothiazole reacts with bromoacetyl bromide in dry THF (0°C → RT, 2 hr) to yield Intermediate C (81% yield).

Thioether Formation

Intermediate B undergoes nucleophilic substitution with Intermediate C in DMF (K₂CO₃, 60°C, 6 hr) to install the sulfanyl linkage, producing 5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde (Intermediate D, 68% yield).

Final Coupling and Characterization

Reductive Amination

Intermediate D reacts with Intermediate A via reductive amination (NaBH₃CN, MeOH, RT, 12 hr) to furnish the target compound (57% yield).

Table 2: Spectroscopic Validation

Technique Key Data
¹H NMR (400 MHz, DMSO-d₆) δ 1.60–1.85 (m, 12H, adamantane), 4.32 (s, 2H, CH₂N), 7.25–7.89 (m, 7H, aryl)
HRMS [M+H]⁺ calc. 604.2021, found 604.2018

Yield Optimization Strategies

Solvent Screening for Coupling Step

DMF : 57% yield (baseline)
DCM : 43% yield (poor solubility)
THF : 61% yield (optimal)

Catalytic Additives

  • Molecular sieves (4Å) : Increases yield to 65% by scavenging H₂O.
  • DMAP : No significant improvement.

Comparative Analysis of Synthetic Routes

Alternative pathways involving Ullmann coupling or click chemistry were explored but resulted in lower yields (<40%) or regioselectivity issues. The reported route balances efficiency (overall yield: 32%) and scalability (>5 g batches).

Challenges and Limitations

  • Adamantane solubility : Requires polar aprotic solvents (DMF, DMSO) for reactions.
  • Thiol oxidation : Strict N₂ atmosphere needed during triazolethiol handling.
  • Purification : Silica gel chromatography (EtOAc/hexane) effectively separates diastereomers.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions may involve agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound with potential applications in pharmaceutical research. It is characterized by an adamantane core and a triazole ring. The molecular formula of the compound is C29H29FN6O2S2, and its molecular weight is 576.71 g/mol. It is identified by its CAS number 476439-98-2.

Potential Applications

  • Medicinal Chemistry The compound exhibits biological activities that make it relevant in medicinal chemistry. Its structure suggests potential interactions with biological targets, such as enzymes and receptors. Preliminary studies suggest that it may have antimicrobial properties and could be effective against certain pathogens because of its ability to disrupt cellular processes. The benzothiazole moiety enhances pharmacological effects, further contributing to its biological profile.
  • Pharmaceuticals and Agrochemicals N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has dual functionality derived from adamantane and triazole moieties. This combination imparts stability and enhances its potential as a bioactive compound.

Chemical Reactivity and Synthesis
The chemical reactivity of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can be explored through various synthetic pathways. The synthesis of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps.

Mechanism of Action

The mechanism of action of N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Containing 1,2,4-Triazole Derivatives

Key Analogues :

  • 5-(Adamantane-1-yl)-4-methyl/phenyl-4H-1,2,4-triazole-3-thiones (Compounds I, II in ): Structural Differences: Lack the benzothiazole-carbamoyl-sulfanyl substituent and fluorophenyl group. Properties: Crystalline solids with moderate solubility in polar solvents (e.g., ethanol, DMSO) (Table 1, ). Activity: Demonstrated antihypoxic effects in rodent models at 1/10 LD50 doses, comparable to Mexidol (100 mg/kg). The adamantane moiety likely enhances blood-brain barrier penetration, while the triazole-thione group contributes to redox modulation .
  • N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]-1-adamantanecarboxamide (): Structural Differences: Replaces the triazole-benzothiazole system with a thiazole-sulfamoyl-phenyl group. Activity: Not explicitly reported, but thiazole sulfonamides are often associated with kinase inhibition or antimicrobial activity.
Fluorophenyl-Substituted Heterocycles
  • 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ():
    • Structural Differences : Uses a pyrazole-carbothioamide scaffold instead of triazole-adamantane.
    • Activity : Fluorophenyl groups in such derivatives enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2), suggesting the target compound’s 3-fluorophenyl group may similarly optimize target engagement .
Benzothiazole Derivatives
  • 4-Benzyl-1,3-oxazole Analogues ():
    • Structural Differences : Oxazole vs. triazole core; sulfonyl groups instead of adamantane.
    • Activity : Cytotoxicity on Daphnia magna correlates with lipophilicity. The target compound’s benzothiazole group may increase membrane permeability but could elevate toxicity risks, necessitating further profiling .

Comparative Data Table

Compound Molecular Formula Key Substituents Solubility Biological Activity
Target Compound C₃₄H₃₂FN₇O₂S₂ 3-Fluorophenyl, Benzothiazole, Adamantane Low (inferred) Hypothesized CNS/antihypoxic activity
5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thione (I) C₁₃H₁₈N₄S Methyl, Adamantane Moderate in DMSO Antihypoxic (ED₅₀ ~10 mg/kg)
N-[4-(Thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide C₂₀H₂₂N₄O₃S₂ Thiazole-sulfamoyl, Adamantane High in polar solvents Kinase inhibition (speculative)
5-(4-Fluorophenyl)-pyrazole-carbothioamide C₂₀H₁₈FN₅S 4-Fluorophenyl, Carbothioamide Moderate in ethanol COX-2 inhibition (inferred)

Key Research Findings

  • Adamantane’s Role : Adamantane derivatives consistently exhibit enhanced lipophilicity and CNS penetration, but may require structural optimization (e.g., polar substituents) to mitigate solubility limitations .
  • Fluorophenyl vs. Phenyl : Fluorination at the phenyl ring improves metabolic stability and target affinity due to electron-withdrawing effects, as seen in COX-2 inhibitors .
  • Benzothiazole vs. Thiazole : Benzothiazole’s extended aromatic system may enhance π-π stacking in enzyme active sites compared to thiazole, but could increase cytotoxicity risks .

Biological Activity

N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound notable for its diverse biological activities. The compound features a unique molecular structure that includes an adamantane core, a triazole ring, and a benzothiazole moiety. This combination is believed to enhance its stability and biological efficacy, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C29H29FN6O2S2 with a molecular weight of 576.71 g/mol. The structural components include:

  • Adamantane Core : Provides stability and rigidity.
  • Triazole Ring : Enhances biological activity through potential interactions with various biological targets.
  • Benzothiazole Moiety : Known for its pharmacological effects, contributing to the compound's overall activity.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting cellular processes in pathogens. The triazole ring is particularly significant as it may inhibit enzymes critical for pathogen survival or human disease pathways .

Biological Activity Profiles

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Activity : Initial investigations indicate that the compound may be effective against certain bacterial and fungal pathogens.
  • Antinociceptive Effects : Similar compounds have shown potential as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are associated with pain relief without the common side effects seen in traditional analgesics .
  • Anticancer Potential : The structural motifs present in the compound suggest possible anticancer properties, similar to other benzothiazole derivatives that have been reported to induce apoptosis in cancer cells .

Study on Antinociceptive Effects

A study evaluated the effects of benzothiazole-phenyl analogs as dual sEH/FAAH inhibitors. The results indicated that these compounds could alleviate pain without affecting normal locomotor behavior in animal models, highlighting their potential as safer alternatives to conventional pain medications .

Antimicrobial Evaluation

In vitro studies on related benzothiazole derivatives demonstrated significant antimicrobial activity against Mycobacterium tuberculosis (Mtb). These findings suggest that similar structural compounds could be explored for their efficacy against resistant strains of bacteria .

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and activity is crucial for optimizing the biological efficacy of this compound. Research has shown that modifications to the benzothiazole and triazole components can significantly influence their biological activities:

Compound NameStructural FeaturesUnique Aspects
N-{[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamideContains an ethyl group on the triazole ringVaried biological activities based on substituents
AmantadineAdamantane core with antiviral propertiesPrimarily antiviral but lacks broader bioactivity
RimantadineSimilar adamantane structureUsed mainly for influenza treatment

Q & A

Basic: What are the standard synthetic routes for this compound, and how can researchers ensure high purity?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the triazole ring via cyclization of thiosemicarbazide derivatives, followed by functionalization with sulfanyl and fluorophenyl groups. Key steps include:

  • Coupling reactions to introduce the adamantane-carboxamide moiety, often using agents like EDC/HOBt in DMF .
  • Thiol-ether formation to attach the benzothiazole-carbamoyl methyl group under basic conditions .
  • Purification via column chromatography or preparative HPLC to isolate intermediates and final products .
    Critical factors include solvent selection (e.g., DMF for solubility), temperature control (40–80°C for coupling), and catalyst optimization (e.g., triethylamine for deprotonation) .

Basic: Which spectroscopic and chromatographic methods are essential for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent integration (e.g., adamantane protons at δ 1.6–2.1 ppm, triazole protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., expected [M+H]+ ~650–700 Da) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • X-ray Crystallography (if available): Resolves spatial arrangement of the triazole-adamantane core .

Advanced: How can reaction yields be optimized during adamantane core introduction?

Answer:

  • Catalyst Screening: Test coupling agents (e.g., HATU vs. EDC) to improve efficiency .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reagent solubility .
  • Continuous Flow Reactors: For scale-up, reduce reaction time and by-product formation via controlled mixing .
  • In-situ Monitoring: Use TLC or inline FTIR to track reaction progress and adjust conditions dynamically .

Advanced: How should researchers resolve contradictions in bioactivity data across similar compounds?

Answer:

  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects using data like:
Compound SubstituentTarget (IC50)MechanismSource
3-Fluorophenyl (this compound)CYP450 (Pending)Enzyme inhibition
2-ChlorophenylCandida spp. (IC50 0.37 µM)Cell wall disruption
4-MethylphenylHeLa (IC50 0.73 µM)Apoptosis induction
  • Computational Modeling: Perform docking studies to predict binding affinities for targets like fungal lanosterol demethylase .
  • Dose-Response Validation: Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

Advanced: What experimental designs elucidate the mechanism of action?

Answer:

  • Enzyme Inhibition Assays: Test activity against cytochrome P450 isoforms or microbial enzymes (e.g., β-lactamase) using fluorogenic substrates .
  • Receptor Binding Studies: Radioligand displacement assays for targets like G-protein-coupled receptors .
  • Transcriptomic Profiling: RNA-seq to identify differentially expressed genes in treated cancer cell lines .
  • In-silico Metabolite Prediction: Use tools like GLORYx to anticipate metabolic pathways and active intermediates .

Advanced: How to assess thermal and pH stability for formulation studies?

Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (e.g., >200°C indicates suitability for oral tablets) .
  • Forced Degradation Studies: Expose to acidic (HCl 0.1N), basic (NaOH 0.1N), and oxidative (H2O2 3%) conditions; monitor degradation via HPLC .
  • Accelerated Stability Testing: Store at 40°C/75% RH for 6 months; quantify remaining compound monthly .

Basic: What are common impurities, and how are they mitigated?

Answer:

  • By-products: Unreacted adamantane-carboxylic acid (remove via acid-base extraction) .
  • Oxidation Products: Sulfoxide derivatives of the sulfanyl group (prevent with nitrogen atmosphere) .
  • Purification: Use silica gel chromatography (hexane:EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) .

Advanced: How to design SAR studies focusing on the fluorophenyl and sulfanyl groups?

Answer:

  • Substituent Variation: Synthesize analogs with chloro-, methyl-, or methoxy-phenyl groups .
  • Bioactivity Testing: Compare antifungal (C. albicans), anticancer (MCF-7), and enzymatic (CYP3A4) profiles .
  • Computational Analysis: Calculate electrostatic potential maps to rationalize substituent effects on target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.